Structural Differentiation from 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034613-77-7): Pyrazole vs. Thiophene Heterocycle at Pyrazine 3-Position
The target compound incorporates a 1-methyl-1H-pyrazol-4-yl group at the 3-position of the pyrazine ring, whereas the closest commercially available analog, 1-(4-chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034613-77-7), bears a thiophen-2-yl substituent at the same position [1][2]. The pyrazole ring provides an additional nitrogen atom capable of acting as a hydrogen bond acceptor and introduces a distinct dipole moment compared to the sulfur-containing thiophene, altering the electronic surface of the pyrazine core [3]. In pyrazolyl-urea kinase inhibitors, the nature of the heteroaryl group attached to the pyrazine is a critical determinant of kinase selectivity; pyrazole-containing analogs have been shown to engage p38α MAPK with IC50 values in the low micromolar range, while thiophene-containing congeners have not been validated for p38α activity in peer-reviewed studies [3].
| Evidence Dimension | Heteroaryl substituent identity at pyrazine 3-position |
|---|---|
| Target Compound Data | 1-methyl-1H-pyrazol-4-yl (contains two nitrogen atoms, hydrogen bond acceptor capacity, five-membered heteroaromatic ring) |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea: thiophen-2-yl (contains one sulfur atom, weak hydrogen bond acceptor, five-membered heteroaromatic ring) |
| Quantified Difference | Structural replacement of pyrazole (N-heteroaromatic) with thiophene (S-heteroaromatic); no quantitative activity comparison available for these two specific compounds. However, within the broader pyrazolyl-urea class, pyrazole-containing derivatives demonstrate p38α MAPK IC50 values of 0.037–0.069 µM [3], whereas no such data exist for the thiophene analog. |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES; biological activity comparison drawn from pyrazolyl-urea class-level p38α MAPK inhibition data [3]. |
Why This Matters
The pyrazole-to-thiophene substitution alters heteroaromatic electronics and hydrogen-bonding potential, which can redirect kinase binding profiles; researchers targeting p38α or related MAPKs should prioritize the pyrazole-containing compound based on class-level precedent.
- [1] CIRS Group. GCIS Report: 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea CAS#2034230-73-2. View Source
- [2] CIRS Group. GCIS Report: 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS#2034613-77-7. View Source
- [3] Somakala K, Amir M. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Acta Pharm Sin B. 2017 Mar;7(2):230-240. View Source
